Propyl(2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
Propyl(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound that features a propyl group attached to a 2,2,2-trifluoroethylamine moiety, with the hydrochloride salt form enhancing its stability and solubility. This compound is of interest due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl(2,2,2-trifluoroethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propylamine with 2,2,2-trifluoroethylamine hydrochloride under controlled conditions. The reaction typically requires a catalyst, such as an iron porphyrin complex, and is conducted in an aqueous solution . The process involves a cascade diazotization and N-trifluoroethylation reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which is obtained from 2,2,2-trifluoroacetamide treated with phosphorus pentoxide . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propyl(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper or silver complexes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
N-H Insertion Reactions: This compound can undergo N-H insertion reactions, particularly in the presence of diazo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethyl chloride, hypervalent-iodine–CH2CF3 reagents, and trifluoroacetic acid . The reactions are typically conducted under mild conditions, often in aqueous solutions, to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various N-trifluoroethylated amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Propyl(2,2,2-trifluoroethyl)amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets, often through the formation of stable complexes with metal ions or other reactive species . The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Propyl(2,2,2-trifluoroethyl)amine hydrochloride can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: This compound lacks the propyl group but shares the trifluoromethyl moiety, making it useful in similar applications.
3,3,3-Trifluoropropylamine: This compound features a longer carbon chain, which can influence its reactivity and solubility.
2,2-Difluoroethylamine: This compound has two fluorine atoms instead of three, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the propyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in a wide range of applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-2-3-9-4-5(6,7)8;/h9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUKUYXPMUZZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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